molecular formula C8H16OS B12573484 4-[(R)-Butane-1-sulfinyl]but-1-ene CAS No. 188954-51-0

4-[(R)-Butane-1-sulfinyl]but-1-ene

Cat. No.: B12573484
CAS No.: 188954-51-0
M. Wt: 160.28 g/mol
InChI Key: AZTGNJMIQFLBGY-JTQLQIEISA-N
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Description

4-[®-Butane-1-sulfinyl]but-1-ene is an organic compound characterized by the presence of a sulfinyl group attached to a butane chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-Butane-1-sulfinyl]but-1-ene can be achieved through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of butan-2-ol can yield but-1-ene, which can then be further modified to introduce the sulfinyl group . The reaction typically requires an acid catalyst such as concentrated sulfuric acid or phosphoric acid and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-[®-Butane-1-sulfinyl]but-1-ene may involve large-scale dehydration processes using continuous flow reactors. The use of catalysts like aluminum oxide or zeolites can enhance the efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[®-Butane-1-sulfinyl]but-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated alkenes.

Scientific Research Applications

4-[®-Butane-1-sulfinyl]but-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[®-Butane-1-sulfinyl]but-1-ene involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the compound. The double bond allows for addition reactions, which can modify the compound’s structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[®-Butane-1-sulfinyl]but-1-ene is unique due to the combination of a sulfinyl group and a double bond in its structure. This dual functionality allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

188954-51-0

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

1-[(R)-but-3-enylsulfinyl]butane

InChI

InChI=1S/C8H16OS/c1-3-5-7-10(9)8-6-4-2/h3H,1,4-8H2,2H3/t10-/m0/s1

InChI Key

AZTGNJMIQFLBGY-JTQLQIEISA-N

Isomeric SMILES

CCCC[S@@](=O)CCC=C

Canonical SMILES

CCCCS(=O)CCC=C

Origin of Product

United States

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